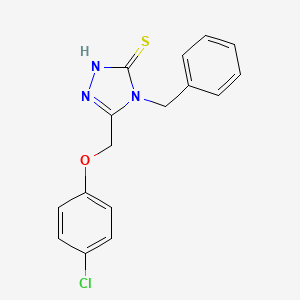

4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

4-Benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a benzyl group at the N4 position and a 4-chlorophenoxymethyl substituent at the C5 position. This compound belongs to the 1,2,4-triazole-3-thiol class, which is widely studied for its diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-benzyl-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS/c17-13-6-8-14(9-7-13)21-11-15-18-19-16(22)20(15)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNQVDRTTPICCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound’s mode of action is likely related to its interaction with DNA methylation processes. DNA methylation is a biochemical process crucial to normal genome regulation and development in mammals. The compound may interact with this process, potentially altering gene expression.

Biological Activity

4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in agriculture.

- Molecular Formula : C16H14ClN3OS

- Molecular Weight : 325.43 g/mol

- CAS Number : 483970-24-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines:

| Cell Line | EC50 (µM) | Selectivity |

|---|---|---|

| Human melanoma IGR39 | 22.3 ± 2.5 | Selective towards cancer cells |

| Triple-negative breast cancer MDA-MB-231 | 9.7 ± 1.6 | More potent than fibroblasts |

| Pancreatic carcinoma Panc-1 | 26.2 ± 1.0 | Comparable to melanoma |

In a comparative study involving various derivatives of triazoles, compounds with similar structures exhibited significant cytotoxicity against melanoma and breast cancer cells, indicating that structural modifications can enhance biological activity .

The mechanism through which triazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth and metastasis. The triazole moiety acts as a hydrogen bond acceptor and donor, facilitating interactions with biological receptors. This property enhances the solubility and bioavailability of the compound, making it an effective pharmacophore in medicinal chemistry .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests demonstrated efficacy against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Effective antifungal activity |

The compound's ability to disrupt microbial cell membranes or inhibit key metabolic pathways contributes to its antimicrobial effects .

Agricultural Applications

In addition to its medicinal uses, this triazole derivative has been explored for its herbicidal properties. Studies indicate that it can act as a phytoene desaturase inhibitor, which is crucial in the biosynthesis of carotenoids in plants:

| Weed Species | Herbicidal Activity (g/ha) |

|---|---|

| Common lambsquarters | Effective at 375-750 g/ha |

| Pigweed | Effective at similar concentrations |

This herbicidal activity suggests potential applications in agricultural settings for controlling weed growth while minimizing damage to crops .

Case Studies

- Cytotoxicity Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines using MTT assays. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced selectivity and potency against cancer cells compared to non-cancerous fibroblasts .

- Antimicrobial Screening : A comprehensive screening was conducted on synthesized triazole derivatives against a panel of bacterial and fungal pathogens. The results demonstrated that modifications at the thiol position significantly improved antimicrobial efficacy .

Scientific Research Applications

Antifungal Activity

The compound exhibits notable antifungal properties. Research indicates that derivatives of 1,2,4-triazole, including those similar to 4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol, demonstrate efficacy against various fungal strains. For instance, compounds with a triazole moiety have shown enhanced antifungal activity compared to standard treatments. In vitro studies have reported that certain derivatives can achieve inhibitory rates of 90–98% against pathogens such as P. piricola, rivaling commercial fungicides like azoxystrobin .

Antibacterial Properties

The antibacterial potential of this compound is also significant. Studies have demonstrated that triazole derivatives possess activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain synthesized hybrids containing the triazole structure exhibited minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against MRSA . The structure-activity relationship (SAR) studies suggest that specific substituents on the phenyl ring enhance antibacterial efficacy.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 1,2,4-triazole derivatives. Notably, some compounds have been identified as selective inhibitors of cancer cell migration in three-dimensional cell cultures. One such derivative demonstrated promising results in inhibiting metastatic behavior in cancer cells . This suggests a potential role for this compound in cancer therapeutics.

Fungicides

Due to its antifungal properties, this compound can be explored as an effective fungicide in agriculture. The triazole scaffold is well-known for its application in crop protection against fungal diseases. The incorporation of specific functional groups can enhance its effectiveness and reduce the risk of resistance development among fungal pathogens.

Pesticides

The versatility of triazoles extends to their use as pesticides. Compounds like this compound can be studied for their ability to control agricultural pests while minimizing environmental impact.

Corrosion Inhibitors

Triazole compounds are recognized for their utility as corrosion inhibitors in metal protection. The presence of sulfur and nitrogen atoms in the triazole ring can form stable complexes with metal surfaces, providing a protective barrier against corrosive agents .

Supramolecular Chemistry

The unique structural features of triazoles allow their application in supramolecular chemistry. They can participate in hydrogen bonding and π-stacking interactions, making them suitable candidates for designing new materials with tailored properties.

Chemical Reactions Analysis

Core Formation via Cyclization Reactions

The triazole-thiol scaffold is typically constructed through cyclization of thiosemicarbazide precursors. For the target compound:

-

Thiosemicarbazide intermediates are formed by reacting hydrazine derivatives with isothiocyanates (e.g., 4-chlorophenylisothiocyanate) .

-

Base-mediated cyclization (e.g., KOH/EtOH) converts thiosemicarbazides into triazole-thiols via intramolecular nucleophilic attack, with yields ranging 72–91% .

Table 1: Cyclization Conditions for Analogous Triazole-Thiols

| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Thiosemicarbazide 18c | KOH | EtOH | Reflux | 72 | |

| Thiosemicarbazide 23a | NaOH | EtOH | 80 | 89 | |

| Hydrazinecarbodithioate 31e | NH₂NH₂ | EtOH | Reflux | 82 |

Thiol Group Reactivity

The C3-thiol group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) to form thioethers.

-

Oxidation : Forms disulfide bonds under mild oxidative conditions (e.g., I₂/EtOH) .

-

Metal Coordination : Binds to Hg²⁺, Cu²⁺ via S and N atoms, forming stable complexes.

Substituted Benzyl Group Modifications

The 4-chlorophenoxymethyl substituent enables:

-

Nucleophilic aromatic substitution : Chlorine at the para position reacts with amines or alkoxides.

-

Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts .

Mechanistic Insights

-

Cyclization mechanism : Proceeds through a thiolate intermediate, followed by proton transfer and ring closure .

-

Electrophilic aromatic substitution : The 4-chlorophenoxy group directs incoming electrophiles to the ortho/para positions.

Stability and Reactivity Trends

-

pH-dependent tautomerism : Exists in thione-thiol equilibrium, favoring thiol form in acidic conditions (confirmed by ¹H-NMR) .

-

Thermal stability : Decomposes above 250°C (DSC data).

This compound’s reactivity profile aligns with broader 1,2,4-triazole-thiol chemistry , but its 4-chlorophenoxymethyl group introduces unique electronic effects that enhance electrophilic substitution at the aromatic ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs and their substituent effects are summarized below:

Key Observations:

- Electron-withdrawing groups (Cl, F) : Enhance stability and antimicrobial activity but may reduce antioxidant capacity compared to electron-donating groups (-NH2, -OCH3) .

- Ether linkages (e.g., phenoxymethyl): Improve solubility and bioavailability compared to direct aryl substitutions .

Antimicrobial Activity

- Fluorinated analogs: Schiff bases with pyrazinyl-triazole-thiol templates (e.g., compounds 60–62 in ) exhibited MIC values of 5.1–21.7 µM against P. aeruginosa .

- Chlorophenyl derivatives : Compounds like 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol showed moderate activity, though specific MIC data are unavailable .

- Target compound: The 4-chlorophenoxymethyl group may enhance antimicrobial potency due to Cl’s electronegativity and membrane permeability .

Antioxidant Activity

- Electron-donating groups: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) demonstrated high DPPH radical scavenging (IC50 = 5.84 µg/mL) due to -NH2 and -SH groups .

- Target compound: The 4-chlorophenoxymethyl group (electron-withdrawing) likely reduces antioxidant efficacy compared to AT but may still show moderate activity .

Physicochemical and Pharmacokinetic Properties

Computed properties from similar compounds (e.g., and ):

- Lipinski’s Rule: Most triazole-3-thiols comply (MW < 500, H-bond donors ≤5), suggesting good oral bioavailability .

- PAINS Filters: The 4-chlorophenoxymethyl group may trigger alerts due to the thiol and aromatic Cl, requiring further toxicity studies .

Q & A

Q. What are the optimal synthetic routes for 4-benzyl-5-(4-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol, and how are the products characterized?

Methodological Answer: The synthesis typically involves cyclization of precursors such as benzyl isothiocyanate and 4-chlorophenoxymethyl hydrazine derivatives in solvents like ethanol or methanol under reflux (60–100°C). Key steps include:

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this triazole derivative?

Methodological Answer:

- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiol protons at δ 1.5–2.0 ppm after derivatization) .

- ¹³C-NMR : Confirms carbon backbone, including triazole ring carbons (δ 150–160 ppm) and chlorophenoxymethyl carbons (δ 60–70 ppm).

- FT-IR : Detects functional groups (e.g., S-H stretch at 2550–2600 cm⁻¹, C-Cl stretch at 700–750 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 374.0521 for C₁₆H₁₄ClN₃OS) .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the biological targets of this compound?

Methodological Answer:

- Target Selection : Prioritize proteins with known triazole interactions (e.g., SARS-CoV-2 helicase, fungal cytochrome P450) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with parameters:

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

- Case Study : Derivatives of this compound showed binding to helicase ATP-binding pockets, suggesting antiviral potential .

Q. What methodologies are used to evaluate the antiradical activity of this compound, and how do structural modifications impact efficacy?

Methodological Answer:

- DPPH Assay :

- Structure-Activity Insights :

Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?

Methodological Answer:

- Systematic SAR Analysis : Compare substituents (e.g., benzyl vs. allyl groups) using:

- Case Study : A 4-fluorophenyl analog showed reduced antifungal activity (MIC > 128 µg/mL) compared to the parent compound (MIC = 32 µg/mL), attributed to altered membrane permeability .

Q. What are the key considerations in designing derivatives of this compound to enhance pharmacokinetic properties?

Methodological Answer:

- Solubility Optimization : Introduce polar groups (e.g., morpholinomethyl, sulfonyl) to increase water solubility .

- Bioavailability :

- LogP Adjustment : Target 2–3 for optimal membrane permeability (e.g., via alkyl chain truncation) .

- Metabolic Stability : Replace metabolically labile groups (e.g., thiol → disulfide prodrugs) .

- ADME Prediction : Use SwissADME or pkCSM to predict absorption (%HIA > 80%) and cytochrome P450 interactions .

Data Contradiction Analysis

Q. How should discrepancies in antiradical activity data between similar triazole derivatives be addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.